

4-Cyclohexylmorpholine spectral data analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyclohexylmorpholine

Cat. No.: B1580532

[Get Quote](#)

An In-depth Technical Guide to the Spectral Analysis of **4-Cyclohexylmorpholine**

Abstract

This technical guide provides a comprehensive analysis of the spectral data for **4-cyclohexylmorpholine** ($C_{10}H_{19}NO$), a saturated heterocyclic compound relevant in synthetic chemistry and as a building block in drug development. As a tertiary amine, its structural verification is paramount for ensuring purity, reaction success, and biological efficacy in downstream applications. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (1H and ^{13}C NMR), Electron Ionization Mass Spectrometry (EI-MS), and Infrared (IR) spectroscopy data. By synthesizing insights from these orthogonal techniques, we present a self-validating workflow for the unequivocal structural confirmation of **4-cyclohexylmorpholine**, intended for researchers, analytical scientists, and quality control professionals.

Introduction: The Analytical Imperative

4-Cyclohexylmorpholine is a molecule composed of two saturated ring systems: a cyclohexane ring attached via a C-N bond to the nitrogen atom of a morpholine ring. The absence of chromophores or complex aromatic systems makes spectroscopic analysis a non-trivial exercise in distinguishing between numerous aliphatic protons and carbons. For scientists in drug discovery and process development, confirming the integrity of this structure is a critical step. An impurity, such as an isomer or a related byproduct, could drastically alter the physicochemical and biological properties of a final active pharmaceutical ingredient (API).

Therefore, a robust, multi-technique analytical approach is not merely procedural but essential for scientific integrity.

This guide moves beyond a simple presentation of data. It explains the causality behind the spectral features, providing field-proven insights into how each analytical technique interrogates a different aspect of the molecule's architecture. The combined data create a detailed molecular fingerprint, ensuring a high degree of confidence in the compound's identity and purity.

Molecular Structure and Predicted Spectroscopic Features

To effectively interpret spectral data, one must first understand the molecule's architecture and predict the expected signals. **4-Cyclohexylmorpholine** possesses distinct structural motifs: a cyclohexane ring, a morpholine ring, a C-N bond linking them, and a C-O-C ether linkage within the morpholine moiety.

For clarity in the subsequent analysis, the atoms are numbered as shown in the diagram below.

Caption: Molecular structure of **4-cyclohexylmorpholine** with atom numbering.

Predicted Features:

- **NMR:** The ^1H spectrum should show complex multiplets in the aliphatic region (1.0-4.0 ppm). Protons on carbons adjacent to the oxygen (C2/C6) will be the most downfield, while those on carbons adjacent to the nitrogen (C3/C5 and C α) will also be shifted downfield relative to the cyclohexane protons. The ^{13}C spectrum will display six distinct signals due to molecular symmetry (C2/C6, C3/C5, C β , Cy are equivalent pairs).
- **Mass Spectrometry:** The molecular formula $\text{C}_{10}\text{H}_{19}\text{NO}$ gives an odd nominal molecular weight of 169, consistent with the nitrogen rule.^{[1][2]} The molecular ion peak (M^+) is expected at m/z 169. Fragmentation is likely to occur at the C-C bonds of the cyclohexane ring and via cleavage of the morpholine ring.
- **Infrared Spectroscopy:** The spectrum will be dominated by C-H stretching and bending vibrations. Key functional group absorptions will include the C-O-C ether stretch and C-N

amine stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Causality: NMR Experimental Protocol

Acquiring high-quality, quantitative NMR data is not accidental; it is the result of deliberate parameter choices grounded in the physical properties of the molecule and the instrument.

Protocol: Acquiring a Quantitative ^1H NMR Spectrum

- Sample Preparation: Dissolve ~5-10 mg of **4-cyclohexylmorpholine** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of an internal standard with a known concentration (e.g., TMS at 0 ppm).
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is critical for resolving the overlapping aliphatic signals in this molecule.
- Parameter Optimization:
 - Pulse Angle (p1): Set to a 90° pulse to ensure maximum signal excitation for a single scan, which is often sufficient for concentrated samples.[3]
 - Relaxation Delay (d1): This is the most critical parameter for quantitation. It must be set to at least 5 times the longest T_1 (spin-lattice relaxation time) of any proton in the molecule. [2] For small molecules, T_1 values are typically 1-3 seconds, so a conservative d1 of 15-20 seconds is a robust starting point to ensure all protons fully relax between pulses.[4]
 - Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient to allow the Free Induction Decay (FID) to decay fully, providing good digital resolution.[5]
 - Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans is typically adequate to achieve a high signal-to-noise ratio ($\text{S/N} > 250:1$), which is necessary for accurate integration.[2]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of **4-cyclohexylmorpholine** is characterized by several overlapping multiplets in the upfield region. The chemical shifts are dictated by the electron-withdrawing effects of the nitrogen and oxygen atoms.

- $\delta \sim 3.7$ ppm (t, 4H, -O-CH₂-): These are the protons on C2 and C6 of the morpholine ring. They are the most deshielded due to their proximity to the highly electronegative oxygen atom. They typically appear as a triplet due to coupling with the adjacent C3/C5 protons.
- $\delta \sim 2.5$ ppm (t, 4H, -N-CH₂-): These are the protons on C3 and C5 of the morpholine ring, adjacent to the nitrogen. They are deshielded, but less so than the C2/C6 protons.
- $\delta \sim 2.3$ ppm (m, 1H, -N-CH-): This is the single methine proton on C α of the cyclohexane ring, directly attached to the nitrogen. Its signal is often complex and may overlap with other resonances.
- $\delta \sim 1.0\text{-}1.8$ ppm (m, 10H, Cyclohexyl -CH₂-): These signals correspond to the remaining 10 protons on the C β , C γ , and C δ positions of the cyclohexane ring. They form a complex, overlapping series of multiplets that are difficult to resolve individually without advanced 2D NMR techniques.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments. Due to the molecule's symmetry, six distinct signals are expected. The chemical shifts are highly predictable based on proximity to the heteroatoms. Data for the protonated hydrochloride salt provides a reliable reference point for assignments.^[6]

- $\delta \sim 67$ ppm (-O-CH₂-): Carbons C2 and C6, directly attached to oxygen.
- $\delta \sim 64$ ppm (-N-CH-): The methine carbon, C α , attached to the nitrogen.
- $\delta \sim 50$ ppm (-N-CH₂-): Carbons C3 and C5, adjacent to the nitrogen in the morpholine ring.
- $\delta \sim 30$ ppm (Cyclohexyl CH₂): The C β carbons of the cyclohexane ring.
- $\delta \sim 26$ ppm (Cyclohexyl CH₂): The C δ carbon of the cyclohexane ring.

- $\delta \sim 25$ ppm (Cyclohexyl CH₂): The Cy carbons of the cyclohexane ring.

NMR Data Summary

Assignment	¹ H NMR (Predicted)	¹³ C NMR (Predicted/Referenced)[6]
Morpholine C2/C6	~3.7 ppm (t, 4H)	~67 ppm
Morpholine C3/C5	~2.5 ppm (t, 4H)	~50 ppm
Cyclohexane Ca	~2.3 ppm (m, 1H)	~64 ppm
Cyclohexane C β	1.0 - 1.8 ppm (m)	~30 ppm
Cyclohexane Cy	1.0 - 1.8 ppm (m)	~25 ppm
Cyclohexane C δ	1.0 - 1.8 ppm (m)	~26 ppm

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns.

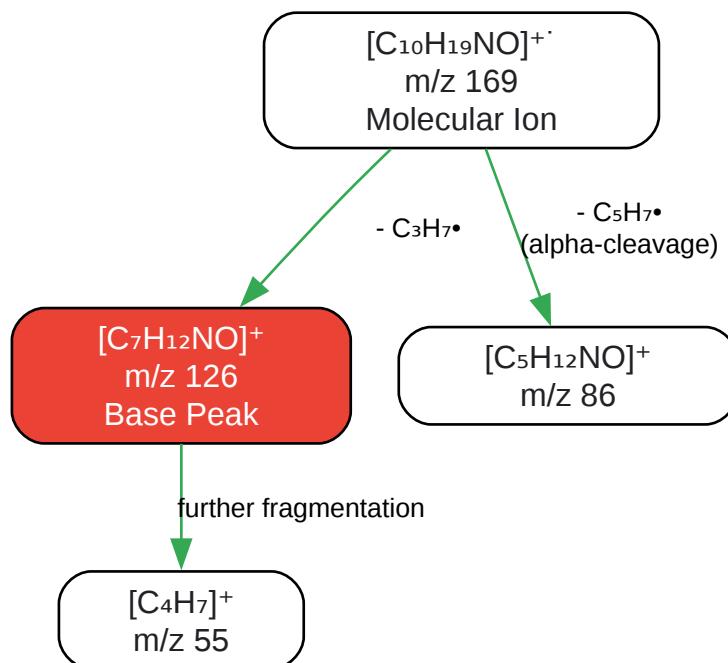
Trustworthiness: MS Experimental Protocol

The protocol must be designed to generate a reproducible fragmentation pattern that serves as a reliable fingerprint for the molecule.

Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

- Sample Introduction: Introduce a dilute solution of **4-cyclohexylmorpholine** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for separation and purification.
- Ionization: Use a standard electron ionization energy of 70 eV. This high energy is crucial because it induces extensive and reproducible fragmentation, which is essential for structural elucidation and library matching.[1]
- Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 200, to ensure capture of the molecular ion and all significant fragments.

- **Detection:** Use an electron multiplier or similar detector to record the relative abundance of each ion. The resulting spectrum is normalized to the most abundant ion (the base peak), which is set to 100% relative intensity.


Analysis of the EI Mass Spectrum

The mass spectrum provides compelling evidence for the structure of **4-cyclohexylmorpholine**.

- **Molecular Ion (M^+) Peak [m/z 169]:** The peak at m/z 169 corresponds to the molecular weight of $C_{10}H_{19}NO$, confirming the molecular formula.^[1] Its presence, even at low intensity, is a key piece of evidence.
- **Base Peak [m/z 126]:** The most intense peak in the spectrum is observed at m/z 126.^[1] This corresponds to the loss of a propyl radical ($C_3H_7\cdot$, mass 43) from the molecular ion. This is a classic fragmentation pathway for cyclohexyl systems, involving cleavage of the cyclohexane ring.
- **Other Significant Fragments:**
 - m/z 86: This fragment corresponds to the morpholinomethyl cation, $[CH_2(C_4H_8NO)]^+$, formed by alpha-cleavage at the $C\alpha-C\beta$ bond of the cyclohexane ring.
 - m/z 55: A common fragment in the mass spectra of cyclohexanes, corresponding to the $C_4H_7^+$ cation.^[1]
 - m/z 41: Another common hydrocarbon fragment, corresponding to the allyl cation $C_3H_5^+$.^[1]

Proposed Fragmentation Pathway

The major fragments can be rationalized through a logical fragmentation cascade originating from the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing a rapid and effective method for confirming their presence.

Authoritative Grounding: IR Experimental Protocol

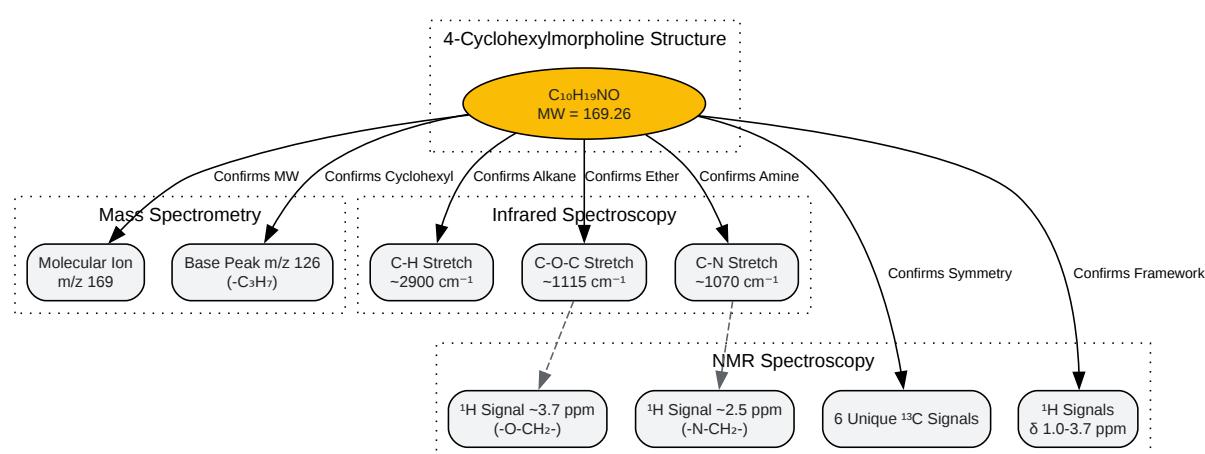
The chosen method must ensure that the resulting spectrum is free of artifacts from the solvent or sampling medium.

Protocol: Acquiring a Neat ATR-IR Spectrum

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
- Sample Application: Place a single drop of neat (undiluted) **4-cyclohexylmorpholine** liquid directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm^{-1}). Co-add 16 or 32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance (%T) versus wavenumber (cm^{-1}).

Analysis of the IR Spectrum

The IR spectrum of **4-cyclohexylmorpholine** is relatively simple and dominated by absorptions from its aliphatic framework.


- 2950-2845 cm^{-1} (Strong, Sharp): This region contains intense peaks corresponding to the C-H stretching vibrations of the CH_2 groups in both the cyclohexane and morpholine rings. The strength of this absorption is characteristic of molecules with a high density of sp^3 C-H bonds.
- 1480-1440 cm^{-1} (Medium): These absorptions are due to the scissoring (bending) vibrations of the CH_2 groups.
- $\sim 1115 \text{ cm}^{-1}$ (Strong): This strong band is highly characteristic of the asymmetric C-O-C stretching vibration of the ether linkage within the morpholine ring. Its presence is a key diagnostic feature.
- $\sim 1070 \text{ cm}^{-1}$ (Medium): This band can be attributed to C-N stretching vibrations of the tertiary amine.

Infrared Spectroscopy Data Summary

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
2950-2845	Strong	C-H Stretch	Alkane (CH ₂)
1480-1440	Medium	C-H Bend	Alkane (CH ₂)
~1115	Strong	C-O-C Asymmetric Stretch	Ether
~1070	Medium	C-N Stretch	Tertiary Amine

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides a complete picture. The power of this analysis lies in synthesizing the data from NMR, MS, and IR, where each result cross-validates the others to build an unassailable structural proof.

[Click to download full resolution via product page](#)

Caption: Integrated validation workflow linking spectral data to structure.

- MS confirms the formula: The molecular ion at m/z 169 validates the molecular formula $C_{10}H_{19}NO$.
- IR confirms the functional groups: Strong C-H stretches confirm the aliphatic nature, while the key C-O-C stretch at $\sim 1115\text{ cm}^{-1}$ and the C-N stretch unequivocally prove the presence of the morpholine ring's core components.
- NMR confirms the connectivity: ^{13}C NMR confirms the six unique carbon environments predicted by the structure's symmetry. ^1H NMR places the protons in the correct chemical environment, with the downfield shifts of protons near the oxygen ($\sim 3.7\text{ ppm}$) and nitrogen ($\sim 2.5\text{ ppm}$) perfectly matching the assignments validated by the IR data.
- All data converge: The fragmentation pattern in the mass spectrum (loss of a propyl group) is consistent with an aliphatic cyclohexane ring, whose presence is established by the dense C-H signals in both IR and NMR. Every piece of data reinforces the others, creating a closed analytical loop.

Conclusion

The spectral analysis of **4-cyclohexylmorpholine** is a clear demonstration of fundamental analytical principles. The combined application of NMR, MS, and IR spectroscopy provides a robust and self-validating method for its structural characterization. The key identifiers are: a molecular ion at m/z 169 with a base peak at m/z 126 (MS); strong C-H and C-O-C ($\sim 1115\text{ cm}^{-1}$) absorptions (IR); and characteristic downfield shifts for morpholine protons adjacent to oxygen ($\sim 3.7\text{ ppm}$) and nitrogen ($\sim 2.5\text{ ppm}$) along with six unique carbon signals (NMR). This integrated approach ensures the highest level of confidence for researchers and drug development professionals relying on the structural integrity of this important synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Cyclohexylmorpholine | C10H19NO | CID 22938 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 3. PubChemLite - 4-cyclohexylmorpholine (C10H19NO) [pubchemlite.lcsb.uni.lu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597) [hmdb.ca]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [4-Cyclohexylmorpholine spectral data analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580532#4-cyclohexylmorpholine-spectral-data-analysis\]](https://www.benchchem.com/product/b1580532#4-cyclohexylmorpholine-spectral-data-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

